Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core substituted with dimethoxy and dipropylaminoethoxy groups, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting from readily available precursors. One common route includes the formylation of dihydroapiol derivatives, followed by oxidative rearrangement to introduce the benzofuran core . The reaction conditions often involve the use of reagents such as SnCl4 in dry CH2Cl2 at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.
Substitution: The methoxy and dipropylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced benzofuran compounds, and substituted analogs with different functional groups.
Scientific Research Applications
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: A related compound with a similar benzofuran core but different substituents.
4,7-Dimethoxy-6-[2-(1-piperidyl)ethoxy]benzofuran-5-yl]urea: Another analog with a piperidyl group instead of the dipropylaminoethoxy group.
Uniqueness
Urea, 1-(4,7-dimethoxy-6-(2-(dipropylamino)ethoxy)-5-benzofuranyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives and its potential biological activities make it a valuable compound for research.
Properties
CAS No. |
75902-75-9 |
---|---|
Molecular Formula |
C20H31N3O5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[6-[2-(dipropylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C20H31N3O5/c1-6-9-23(10-7-2)11-13-28-18-15(22-20(24)21-3)16(25-4)14-8-12-27-17(14)19(18)26-5/h8,12H,6-7,9-11,13H2,1-5H3,(H2,21,22,24) |
InChI Key |
VVYUESWTYUBSFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.